Itaconyl chloride

Description

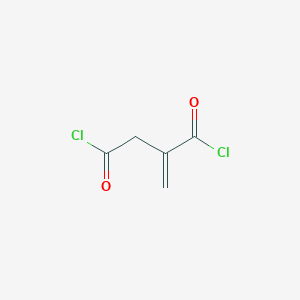

Structure

3D Structure

Properties

IUPAC Name |

2-methylidenebutanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O2/c1-3(5(7)9)2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCRIQNPIBHVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172912 | |

| Record name | Succinyl chloride, methylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931-60-8 | |

| Record name | 2-Methylenebutanedioyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1931-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyl chloride, methylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Itaconyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinyl chloride, methylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-methylenesuccinyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Itaconyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of itaconyl chloride, a highly reactive difunctional monomer with significant potential in polymer synthesis, specialty chemical manufacturing, and as a versatile building block in drug development. This document details its physicochemical characteristics, reactivity, and provides established experimental protocols for its synthesis and key reactions.

Physicochemical Properties

This compound, with the molecular formula C₅H₄Cl₂O₂, is a colorless to pale yellow liquid distinguished by a pungent odor.[1] It is a derivative of itaconic acid, a bio-based dicarboxylic acid, positioning it as a valuable reagent in sustainable chemistry. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂O₂ | [2][3] |

| Molecular Weight | 166.99 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 89 °C at 17 mmHg | [3][4][5][6] |

| Density | 1.407 g/mL at 25 °C | [3][4][5][6] |

| Refractive Index (n²⁰/D) | 1.493 | [3][4][5] |

| Vapor Pressure | 0.369 mmHg at 25 °C | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Melting Point | Not Applicable | [3] |

| Solubility | Soluble in many common organic solvents such as toluene, chloroform, and dichloromethane. Reacts vigorously with water.[7][8] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize key spectral data.

Table 2: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1786 | C=O stretching (acyl chloride) | [7] |

| 1665 | C=C stretching | [7] |

Table 3: NMR Spectral Data of this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ¹H | CDCl₃ | 3.59 | s | -CH₂- | [7] |

| ¹H | CDCl₃ | 5.9 (predicted) | s | =CH₂ | [2] |

| ¹H | CDCl₃ | 6.5 (predicted) | s | =CH₂ | [2] |

| ¹³C | CDCl₃ | 165-190 (predicted) | - | C=O (acyl chloride) | [9] |

| ¹³C | CDCl₃ | 120-160 (predicted) | - | =C< | [9] |

| ¹³C | CDCl₃ | 40-55 (predicted) | - | -CH₂- | [9] |

Reactivity and Chemical Transformations

This compound's reactivity is dominated by the two acyl chloride groups and the vinylidene moiety. The electron-withdrawing nature of the carbonyl groups makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including water, alcohols, and amines, to yield the corresponding dicarboxylic acid, diesters, and diamides, respectively. These reactions are typically vigorous and exothermic.

This compound reacts violently with water to hydrolyze back to itaconic acid and hydrochloric acid. This reaction underscores the need for anhydrous conditions when handling and storing this compound.

The reaction with alcohols produces itaconate diesters. This is a common method for synthesizing functional monomers for polymerization.

Primary and secondary amines react with this compound to form N-substituted polyamides or small molecule diamides. This reaction is fundamental to the synthesis of various polymers and specialty chemicals.

The general workflow for these reactions can be visualized as follows:

Experimental Protocols

Synthesis of this compound from Itaconic Acid

This protocol is adapted from established literature procedures.[10]

Materials:

-

Itaconic acid (0.5 mole)

-

Phosphorus pentachloride (1.1 mole)

-

Toluene (optional, for purification)

-

500-mL round-bottomed flask

-

Reflux condenser with a drying tube and gas-absorption trap

-

Vigreux column

-

Distillation apparatus

-

Vacuum source (water aspirator and vacuum pump)

Procedure:

-

In a 500-mL round-bottomed flask, combine itaconic acid (65 g, 0.5 mole) and phosphorus pentachloride (234 g, 1.1 mole).

-

Mix the reagents by shaking the flask. A vigorous reaction will commence with the evolution of hydrogen chloride gas.

-

Once the initial reaction subsides, gently heat the mixture to reflux until all solids dissolve. Continue heating for an additional 15 minutes.

-

Replace the reflux condenser with a Vigreux column and remove the phosphorus oxychloride by distillation at reduced pressure using a water aspirator.

-

After all the phosphorus oxychloride has been removed, switch to a vacuum pump and collect the this compound fraction boiling at 70–75 °C / 2 mmHg.

The synthesis workflow is depicted below:

General Protocol for the Synthesis of Itaconate Diamide

This protocol provides a general method for the reaction of this compound with a primary amine.

Materials:

-

This compound (1 equivalent)

-

Primary amine (e.g., aniline, 2.2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, 2.2 equivalents)

-

Reaction flask with a stirrer and nitrogen inlet

-

Dropping funnel

Procedure:

-

Dissolve the primary amine and triethylamine in the anhydrous solvent in the reaction flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Dissolve the this compound in the same anhydrous solvent and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction mixture can be worked up by washing with water and dilute acid to remove excess amine and base, followed by drying and removal of the solvent to yield the crude diamide, which can be further purified by recrystallization or chromatography.

Low-Temperature Solution Polycondensation of this compound with a Diamine

This protocol is based on the synthesis of poly(itaconic acid-m-phenylenediamine).[11]

Materials:

-

This compound

-

m-Phenylenediamine

-

Anhydrous dimethylacetamide (DMAc)

-

Calcium hydroxide (Ca(OH)₂)

-

Reaction vessel with a mechanical stirrer

Procedure:

-

Dissolve anhydrous m-phenylenediamine in a moderate amount of DMAc in the reactor and cool to 0 °C.

-

Add this compound dropwise to the stirred solution at 0 °C.

-

After the addition, heat the reaction mixture to the desired reaction temperature and maintain for 90-100 minutes.

-

Upon completion of the reaction, add Ca(OH)₂ powder and continue stirring for 30 minutes to neutralize the HCl byproduct.

-

Precipitate the polymer by pouring the reaction mixture into water, filter the solid, and wash thoroughly with distilled water.

-

Dry the polymer product in a vacuum oven.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It reacts violently with water and should be stored under anhydrous conditions. In case of contact, immediately flush the affected area with copious amounts of water.

Applications in Research and Development

The dual functionality of this compound makes it a highly valuable monomer for the synthesis of a wide range of materials.[1] Its ability to undergo both vinyl polymerization and polycondensation allows for the creation of cross-linked polymers, functional polyesters, and polyamides. In the context of drug development, this compound can be used as a linker or building block for the synthesis of novel bioactive molecules and drug delivery systems. Its bio-based origin further enhances its appeal for creating more sustainable and biocompatible materials.

This guide provides foundational knowledge for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheets (SDS) before handling this chemical.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 1931-60-8,this compound | lookchem [lookchem.com]

- 4. This compound [chembk.com]

- 5. CAS NO. 1931-60-8 | this compound | C5H4Cl2O2 [localpharmaguide.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. atlantis-press.com [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

Synthesis of Itaconyl Chloride from Itaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of itaconyl chloride from itaconic acid, a critical transformation for producing a versatile chemical intermediate. This compound is a highly reactive compound utilized in the synthesis of polymers, resins, and various specialty chemicals.[1] This document details the prevalent synthetic methods, presents comparative data, and offers a comprehensive experimental protocol for its preparation.

Overview of Synthetic Methodologies

The conversion of carboxylic acids, such as itaconic acid, into their corresponding acyl chlorides is a fundamental reaction in organic synthesis. This is typically achieved using various chlorinating agents. The most common reagents for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂).[2][3][4]

-

Phosphorus Pentachloride (PCl₅): A highly reactive solid that effectively converts both aliphatic and aromatic carboxylic acids into acyl chlorides.[4][5] The reaction produces phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[6][7] The formation of the strong phosphorus-oxygen double bond in POCl₃ helps drive the reaction to completion.[7]

-

Thionyl Chloride (SOCl₂): A widely used liquid reagent that offers the advantage of producing gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[4][8] This simplifies the purification of the desired acyl chloride. The reaction is often catalyzed by N,N-dimethylformamide (DMF).[8]

-

Oxalyl Chloride ((COCl)₂): Another effective reagent that also produces gaseous byproducts (CO, CO₂, HCl), facilitating product isolation. It is often used under mild conditions.

For the synthesis of this compound, phosphorus pentachloride is a well-documented and effective reagent, providing good yields of the desired product.[6][9]

Comparative Data of Synthetic Protocols

The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the resulting this compound. The following table summarizes and compares different reported methods for the synthesis of this compound from itaconic acid.

| Chlorinating Agent | Molar Ratio (Agent:Acid) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Phosphorus Pentachloride (PCl₅) | 2.2 : 1 | None (Molten) | Reflux | 15 minutes (after dissolution) | 60 - 66 | >95 (after distillation) | [6] |

| Phosphorus Pentachloride (PCl₅) | 2.15 : 1 | None (Molten) | 95 | 5 hours | ~90 | >98 | [9] |

Note: The reaction with phosphorus pentachloride is vigorous and commences upon mixing the solid reagents, leading to partial liquefaction and evolution of hydrogen chloride gas.[6]

Detailed Experimental Protocol (Based on Phosphorus Pentachloride)

This section provides a detailed, step-by-step procedure for the synthesis of this compound using itaconic acid and phosphorus pentachloride, adapted from established literature.[6]

3.1 Materials and Equipment:

-

Reagents: Itaconic acid (0.5 mole, 65 g), Phosphorus pentachloride (1.1 mole, 234 g).[6] A slight molar excess of PCl₅ is recommended to improve the yield.[6]

-

Apparatus: 500-ml round-bottomed flask, reflux condenser, gas-absorption trap, heating mantle, distillation apparatus (including a Vigreux column), and a vacuum pump. It is highly recommended to use apparatus with ground-glass joints.[6]

3.2 Synthesis Workflow Diagram

3.3 Step-by-Step Procedure:

-

Charging the Flask: In a 500-ml round-bottomed flask equipped with a reflux condenser connected to a gas-absorption trap, place phosphorus pentachloride (234 g, 1.1 mole) and itaconic acid (65 g, 0.5 mole).[6]

-

Initial Reaction: Mix the reagents by carefully shaking the flask. A vigorous reaction will begin after a few minutes, characterized by the evolution of hydrogen chloride gas and partial liquefaction of the mixture.[6]

-

Heating and Reflux: Once the initial vigorous reaction subsides, gently heat the mixture to reflux the phosphorus oxychloride byproduct. Continue heating until all the solid material has dissolved, and then maintain the reflux for an additional 15 minutes.[6] It is crucial not to heat for an extended period, as this can lead to discoloration and a decrease in yield.[6]

-

Removal of Phosphorus Oxychloride: Replace the reflux condenser with a distillation setup, such as a 12-inch Vigreux column. Reduce the pressure using a water aspirator and distill off the phosphorus oxychloride. The bulk of it will distill at approximately 45°C / 85 mm.[6]

-

Vacuum Distillation of Product: Once all the phosphorus oxychloride has been removed, switch to a high vacuum pump. Collect the fraction boiling at 70–75°C / 2 mm. This fraction is the this compound.[6]

-

Yield and Purification: The expected yield is between 50–55 g (60–66%).[6] The product at this stage is suitable for most applications. For higher purity, the material can be redistilled through a packed column to yield a water-white liquid boiling at 71–72°C / 2 mm.[6]

Reaction and Byproducts

The chemical transformation and the relationship between reactants and products are illustrated below. The primary reaction involves the conversion of the two carboxylic acid groups of itaconic acid into acyl chloride functionalities.

Safety and Handling Precautions

-

Corrosive Reagents: Phosphorus pentachloride, thionyl chloride, and the product, this compound, are corrosive and react vigorously with water.[1][10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Hydrogen Chloride Gas: The reaction evolves copious amounts of hydrogen chloride gas, which is toxic and corrosive.[6] The apparatus must be equipped with a gas trap to neutralize the acidic fumes.

-

Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid.[11] All glassware must be thoroughly dried before use, and the reaction should be conducted under anhydrous conditions where possible.

-

Vacuum Distillation: When removing phosphorus oxychloride, a water aspirator is initially recommended because a significant amount of dissolved HCl is liberated, which can damage a mechanical vacuum pump.[6] The mechanical pump should only be used for the final high-vacuum distillation of the product.[6]

References

- 1. Cas 1931-60-8,this compound | lookchem [lookchem.com]

- 2. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 3. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) of itaconyl chloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for itaconyl chloride, a valuable bifunctional monomer in polymer chemistry and a potential building block in the synthesis of pharmacologically active molecules. The following sections detail its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic profiles, offering essential data for compound characterization, quality control, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 | Singlet | 1H | =CH₂ (vinyl proton) |

| ~5.9 | Singlet | 1H | =CH₂ (vinyl proton) |

| 3.59[1] | Singlet | 2H | -CH₂- |

Solvent: CDCl₃ Note: The exact chemical shifts for the vinyl protons can vary. The provided values are estimations based on typical ranges for similar functional groups.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170 | C=O (Acyl Chloride) |

| ~168 | C=O (Acyl Chloride) |

| ~135 | =C< (Quaternary Alkene) |

| ~130 | =CH₂ (Alkene) |

| ~45 | -CH₂- |

Solvent: CDCl₃ Disclaimer: The ¹³C NMR data is predicted as experimental data is not readily available in the cited literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1786[1] | Strong | C=O Stretch (Acyl Chloride) |

| 1665[1] | Medium | C=C Stretch (Alkene) |

| ~3100 | Medium | =C-H Stretch (Alkene) |

| ~1400 | Medium | CH₂ Bend (Scissoring) |

| ~950 | Strong | =CH₂ Bend (Out-of-plane) |

| ~760 | Strong | C-Cl Stretch |

Sample Preparation: Liquid Film

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and accuracy.

Synthesis of this compound

A robust method for the synthesis of this compound involves the reaction of itaconic acid with phosphorus pentachloride.

Materials:

-

Itaconic acid

-

Phosphorus pentachloride (PCl₅)

-

Toluene (for purification, optional)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine itaconic acid and a slight molar excess of phosphorus pentachloride.

-

Mix the reagents by shaking the flask. A vigorous reaction will commence with the evolution of hydrogen chloride gas.

-

Once the initial reaction subsides, gently heat the mixture to reflux until all the solid dissolves. Continue heating for an additional 15 minutes.

-

Remove the resulting phosphorus oxychloride by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum is acquired on a 500 MHz spectrometer.[1]

-

The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.

-

A sufficient number of scans (typically 16-32) are co-added to achieve an adequate signal-to-noise ratio.

-

The resulting free induction decay (FID) is Fourier transformed.

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on a spectrometer operating at a carbon frequency of 125 MHz with proton decoupling.

-

A 30-degree pulse width is used with a relaxation delay of 2 seconds.

-

A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

-

The FID is Fourier transformed, and the spectrum is referenced to the solvent peak of CDCl₃.

Protocol for FT-IR Spectroscopy

1. Sample Preparation:

-

Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film of the sample between the plates.

2. IR Spectrum Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the salt plates containing the this compound sample in the sample holder of the FT-IR spectrometer (e.g., a BRUKER TENSOR-27).[1]

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualized Workflows

Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity of Itaconyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconyl chloride, the diacyl chloride derivative of the bio-based platform chemical itaconic acid, is a highly reactive bifunctional electrophile. Its two acyl chloride groups, coupled with a reactive α,β-unsaturated system, offer a versatile scaffold for the synthesis of a diverse array of molecules, including polymers, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides experimental protocols for key transformations, and summarizes available quantitative data to facilitate comparative analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Introduction to this compound

This compound, also known as 2-methylenesuccinyl dichloride, is a derivative of itaconic acid, a key bio-renewable building block. The presence of two highly reactive acyl chloride functionalities, along with a conjugated double bond, makes this compound a valuable intermediate for a variety of chemical transformations. Its ability to react with a wide range of nucleophiles allows for the synthesis of diverse molecular architectures, including linear and cross-linked polymers, as well as small molecules with potential applications in drug delivery and bioconjugation.

General Principles of Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the two carbonyl carbons. The electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The general mechanism for the reaction of acyl chlorides with nucleophiles is a nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.

Mechanism of Nucleophilic Acyl Substitution:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

This compound possesses two such reactive sites, allowing for mono- or di-substitution depending on the stoichiometry and reaction conditions. Furthermore, the presence of the α,β-unsaturated system can potentially lead to Michael addition reactions with certain nucleophiles, although the high reactivity of the acyl chlorides typically favors substitution at the carbonyl centers.

Reactivity with Amine Nucleophiles

The reaction of this compound with amines is a vigorous and often exothermic process that leads to the formation of itaconamides. The nucleophilicity of the amine plays a crucial role in the reaction rate.

Reaction with Primary and Secondary Amines

Primary and secondary amines react readily with this compound to form N-substituted and N,N-disubstituted itaconamides, respectively. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine starting material and render it non-nucleophilic.

General Reaction Scheme:

Caption: General reaction of this compound with amines.

Polycondensation with Diamines

The bifunctional nature of this compound makes it an excellent monomer for polycondensation reactions with diamines, leading to the formation of polyamides. The properties of the resulting polymer are highly dependent on the nature of the diamine used.

One study investigated the low-temperature solution polycondensation of this compound with m-phenylenediamine.[1][2] The results indicated that the reaction should be initiated at a temperature below 0 °C to achieve a high inherent viscosity, suggesting that lower temperatures favor chain growth over side reactions.[1][2]

| Reactants | Initial Temp. (°C) | Reaction Time (min) | Inherent Viscosity (dL/g) |

| This compound + m-phenylenediamine | < 0 | 90-100 | ~1.4 |

| Table 1: Polycondensation of this compound with m-Phenylenediamine.[1][2] |

Reactivity with Alcohol and Phenol Nucleophiles

Alcohols and phenols react with this compound to form itaconate esters. The reactivity of the hydroxyl group is generally lower than that of amines, and the reaction often requires heating or the use of a catalyst.

Reaction with Aliphatic Alcohols

Primary and secondary alcohols react with this compound to produce the corresponding dialkyl itaconates. Similar to the reaction with amines, a base is typically added to scavenge the HCl produced.

General Reaction Scheme:

Caption: General reaction of this compound with alcohols.

Polyesterification with Diols

This compound can undergo polyesterification with diols to produce unsaturated polyesters. These polymers are of interest due to the potential for post-polymerization modification of the double bond.

Reactivity with Thiol Nucleophiles

Thiols are excellent nucleophiles and react with this compound to form thioesters. The reaction is analogous to that with alcohols and amines and is typically carried out in the presence of a base.

General Reaction Scheme:

Caption: General reaction of this compound with thiols.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of itaconic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Protocol using Phosphorus Pentachloride: [2]

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine itaconic acid and a slight molar excess of phosphorus pentachloride (e.g., 1:2.15 molar ratio).

-

Mix the reagents by shaking the flask. A vigorous reaction will commence with the evolution of hydrogen chloride gas.

-

Once the initial reaction subsides, gently heat the mixture to reflux until all the solid dissolves. Continue heating for an additional 15 minutes.

-

Remove the phosphorus oxychloride byproduct by distillation under reduced pressure.

-

Distill the crude this compound under high vacuum to obtain the purified product. A yield of 90% with a purity of over 98% can be achieved under optimized conditions.[2]

Experimental Workflow for this compound Synthesis:

Caption: Workflow for the synthesis of this compound.

General Protocol for the Synthesis of Itaconamides

-

Dissolve the primary or secondary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude itaconamide.

-

Purify the product by recrystallization or column chromatography.

General Protocol for the Synthesis of Itaconate Esters

-

Dissolve the alcohol (2.2 equivalents) and a base such as pyridine or triethylamine (2.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.0 equivalent) dropwise to the cooled solution.

-

The reaction may require heating to proceed to completion. Monitor the reaction by TLC.

-

Work-up the reaction as described for the itaconamide synthesis.

General Protocol for the Synthesis of Dithioitaconates

-

Dissolve the thiol (2.2 equivalents) and a base like triethylamine (2.5 equivalents) in an anhydrous solvent.

-

Cool the mixture to 0 °C.

-

Slowly add this compound (1.0 equivalent).

-

Stir the reaction at room temperature until completion as indicated by TLC.

-

Follow a similar work-up procedure as for the amide and ester syntheses.

Applications in Drug Development and Materials Science

The versatile reactivity of this compound makes it a valuable tool in both drug development and materials science.

-

Drug Delivery: Itaconate-containing polymers have been explored for pH-responsive drug delivery systems. The carboxylic acid groups in the final polymer can be protonated or deprotonated depending on the pH, leading to changes in swelling and drug release.

-

Bioconjugation: The reactive acyl chloride groups can be used to attach itaconate moieties to biological molecules containing nucleophilic functional groups such as amines (e.g., lysine residues in proteins) or alcohols. This allows for the introduction of a handle for further functionalization or to modulate the biological activity of the molecule.

-

Polymer Synthesis: As demonstrated, this compound is a key monomer for the synthesis of a variety of polymers, including polyamides and polyesters. The presence of the double bond in the resulting polymer backbone allows for post-polymerization modifications, such as cross-linking or the attachment of other functional groups.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its dual acyl chloride functionality allows for efficient reaction with a wide range of nucleophiles to form amides, esters, and thioesters. This reactivity, combined with its bio-based origin, makes it an attractive monomer for the synthesis of functional polymers and a valuable intermediate in the development of new pharmaceuticals and materials. Further research into the quantitative reactivity of this compound with a broader scope of nucleophiles will undoubtedly expand its applications in these fields.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Itaconyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of itaconyl chloride. Due to limited direct experimental data on its thermal properties in publicly available literature, this document summarizes known physical characteristics and observations from synthesis procedures that suggest thermal sensitivity. Furthermore, it proposes detailed experimental protocols for future studies and outlines hypothetical decomposition pathways based on the molecule's chemical structure. This guide serves as a foundational resource for researchers working with this compound, particularly in applications where thermal stability is a critical parameter.

Physicochemical Properties of this compound

This compound is a reactive monomer used in the synthesis of various polymers and specialty chemicals.[1] Its known physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄Cl₂O₂ | [1] |

| Molecular Weight | 166.99 g/mol | [1] |

| Boiling Point | 89 °C at 17 mm Hg | [1][2][3][4] |

| 70–75 °C at 2 mm Hg | [5] | |

| 71–72 °C at 2 mm Hg (further refined) | [5] | |

| Density | 1.407 g/mL at 25 °C | [1][2] |

| Refractive Index (n_D^20) | 1.4919 | [5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

Observations on Thermal Instability During Synthesis

Proposed Experimental Protocols for Thermal Analysis

To address the gap in the understanding of this compound's thermal properties, the following experimental protocols are proposed. These methodologies are based on standard techniques for thermal analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be employed to determine the decomposition temperature and mass loss profile of this compound.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of purified this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the anticipated decomposition point (e.g., 300 °C).

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of mass loss can be taken as the decomposition temperature. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

References

Navigating the Challenges of Itaconyl Chloride Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconyl chloride (C₅H₄Cl₂O₂), a derivative of the bio-based platform chemical itaconic acid, is a highly reactive α,β-unsaturated acyl chloride. Its bifunctional nature, possessing both a reactive acid chloride and a polymerizable double bond, makes it a valuable monomer and cross-linking agent in the synthesis of advanced polymers, resins, and specialized chemical intermediates. However, its high reactivity, particularly its sensitivity to hydrolysis, presents significant challenges for its handling and characterization, including the determination of its solubility in common organic solvents. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, addresses the practical challenges, and proposes a detailed experimental protocol for its determination.

Understanding this compound's Reactivity

This compound is a colorless liquid with a pungent odor.[1] Its reactivity is dominated by the two acyl chloride groups, which are highly susceptible to nucleophilic attack. This is especially true with water, leading to rapid hydrolysis back to itaconic acid and hydrochloric acid.[2][3] This inherent instability in the presence of moisture necessitates that all handling, storage, and experimental procedures involving this compound be conducted under strictly anhydrous conditions.[3]

Solubility Profile of this compound

| Solvent | Qualitative Solubility/Miscibility | Rationale & Remarks |

| Toluene | Soluble | Toluene is used as a solvent during the purification of this compound. It forms an azeotrope with the byproduct phosphorus oxychloride (POCl₃), facilitating its removal via rotary evaporation.[4] |

| Dichloromethane (DCM) | Likely Soluble | DCM is a common, relatively inert solvent for the synthesis of acid chlorides from carboxylic acids, suggesting the product, this compound, is also soluble in it.[2] |

| Chloroform | Likely Soluble | Similar to DCM, chloroform is often used as a solvent for reactions involving acid chlorides.[2] |

| Benzene | Likely Soluble | Benzene has been cited as a suitable solvent for the preparation of acid chlorides.[2] |

| Tetrahydrofuran (THF) | Use with Caution | While likely a good solvent, THF can contain peroxides and water, which can react with this compound. Freshly distilled and dried THF would be necessary. |

| Ethyl Acetate | Use with Caution | As an ester, ethyl acetate is generally more reactive than hydrocarbon or chlorinated solvents and could potentially react with a highly reactive diacyl chloride like this compound over time. |

| Hexane | Likely Sparingly Soluble/Insoluble | This compound is a polar molecule, suggesting low solubility in non-polar aliphatic hydrocarbons like hexane. |

| Water | Reactive | This compound reacts vigorously with water, undergoing hydrolysis to form itaconic acid and hydrochloric acid.[1][2] |

Proposed Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a modified experimental approach is required to determine its solubility while minimizing degradation. The following protocol is proposed, emphasizing anhydrous conditions and a non-equilibrium, analytical approach.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

Freshly distilled and purified this compound

-

Anhydrous organic solvent (e.g., THF, DCM, chloroform, toluene, hexane)

-

Anhydrous sodium sulfate

-

Oven-dried glassware (septum-sealed vials, gas-tight syringes)

-

Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

-

Internal standard (a non-reactive compound soluble in the chosen solvent with a distinct analytical signal)

Methodology:

-

Preparation of Saturated Solutions:

-

All manipulations should be performed under an inert atmosphere.

-

Add a known mass of an internal standard to a known volume of the anhydrous solvent in a septum-sealed vial.

-

Incrementally add small, known volumes of this compound to the vial with vigorous stirring until a persistent precipitate or second liquid phase is observed.

-

Alternatively, add an excess of this compound to a known volume of the solvent containing the internal standard.

-

Equilibrate the mixture at a constant temperature with continuous stirring for a short, defined period (e.g., 30 minutes) to minimize potential reactions with the solvent.

-

-

Sample Analysis:

-

Allow any undissolved material to settle.

-

Carefully extract an aliquot of the supernatant using a gas-tight syringe fitted with a filter to prevent the transfer of solid particles.

-

Immediately quench the aliquot in a vial containing a derivatizing agent (e.g., anhydrous methanol) to convert the reactive this compound into a more stable diester derivative. This prevents degradation during analysis.

-

Analyze the derivatized sample using GC-MS or ¹H NMR.

-

-

Quantification:

-

The concentration of the this compound derivative is determined by comparing its integrated peak area (in GC) or signal integral (in NMR) to that of the known concentration of the internal standard.

-

Back-calculate the original concentration of this compound in the solvent.

-

Workflow for Solubility Determination of this compound

Caption: Proposed workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in published literature, a qualitative understanding of its behavior in common organic solvents can be derived from its synthetic and purification methodologies. For researchers and professionals requiring precise solubility values, the inherent reactivity of this compound necessitates a carefully designed experimental protocol that operates under strictly anhydrous conditions and employs a rapid, non-equilibrium measurement with a derivatization step for analytical stability. The proposed workflow provides a robust framework for obtaining reliable solubility data for this versatile yet challenging chemical compound.

References

Itaconyl Chloride: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most up-to-date SDS for Itaconyl Chloride before handling and ensure all activities are conducted in strict accordance with institutional and regulatory safety protocols.

Introduction

This compound (CAS No: 1931-60-8) is a highly reactive, colorless liquid with a pungent odor.[1] As a derivative of itaconic acid, it serves as a critical building block in the synthesis of a variety of polymers, plastics, and specialty chemicals, including acrylic acid derivatives.[1] Its bifunctional nature, possessing two acyl chloride groups, makes it a valuable cross-linking agent in the production of resins, enhancing the mechanical and chemical resistance of materials used in coatings, adhesives, and composites.[1] In the pharmaceutical and drug development sectors, the reactivity of this compound allows for its use in the synthesis of novel molecules and functionalized materials. However, its high reactivity also necessitates stringent safety precautions and handling protocols to mitigate potential hazards. This guide provides an in-depth overview of the safety considerations, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also irritating to the respiratory system.[2] Due to its reactivity, particularly with water and other nucleophilic reagents, it must be handled with extreme care.

GHS Hazard Statements

-

H314: Causes severe skin burns and eye damage.[2]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[2]

-

H402: Harmful to aquatic life.

GHS Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][3]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[2][3]

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety-related data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂O₂ | [1][2][4][5][6][7] |

| Molecular Weight | 166.99 g/mol | [1][2][4][6] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 89 °C @ 17 mm Hg | [1][2][5][7] |

| Density | 1.407 g/mL at 25 °C | [1][2][5][7] |

| Refractive Index | n20/D 1.493 | [1][2][5][7] |

Table 2: Safety and Hazard Data for this compound

| Parameter | Value | Source(s) |

| Flash Point | >230 °F (>110 °C) | [1][2][7] |

| Hazard Codes | C (Corrosive) | [1][2] |

| Risk Statements | R34: Causes burns.R36/37: Irritating to eyes and respiratory system. | [2][6] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S27: Take off immediately all contaminated clothing.S28: After contact with skin, wash immediately with plenty of soap-suds.S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.S45: In case of accident or if you feel unwell, seek medical advice immediately. | [2][6] |

| RIDADR | UN 3265 8/PG 2 | [1][2][6] |

| Hazard Class | 8 (Corrosive substances) | [1][2][6] |

| Packing Group | III | [1][2][6] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and clothing to prevent skin exposure.[8] Gloves must be inspected prior to use and disposed of properly after contamination.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors is possible, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8]

Safe Handling Practices

-

Handle only in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing vapors or mist.[2]

-

Keep away from incompatible materials such as water, bases, and reducing agents.[8]

-

Use ground-glass joints for apparatus to prevent leaks.[9]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[8]

-

Protect from moisture, as it reacts violently with water.[10]

-

Store under an inert atmosphere.[8]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.[3][8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[8] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

-

Inhalation: Move to fresh air.[8] If not breathing, give artificial respiration.[8] Seek medical attention if symptoms occur.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[8] Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[8]

-

Specific Hazards: Combustible material.[3] Hazardous combustion products may include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Do not allow the product to enter drains.

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from itaconic acid and phosphorus pentachloride, adapted from established procedures.[9][11] This protocol is intended for experienced chemists and should be performed with all necessary safety precautions in place.

Materials and Equipment

-

Itaconic acid

-

Phosphorus pentachloride (PCl₅)

-

Toluene (as a purifying solvent)[11]

-

Round-bottomed flask with ground-glass joints

-

Reflux condenser with a drying tube leading to a gas-absorption trap

-

Vigreux column

-

Distillation apparatus

-

Vacuum pump and water aspirator

-

Heating mantle

Procedure

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, place 234 g (1.1 mole) of phosphorus pentachloride and 65 g (0.5 mole) of itaconic acid.[9] It is recommended to use a slight molar excess of phosphorus pentachloride to improve the yield.[9] A mole ratio of PCl₅ to itaconic acid of 2.15:1 has been shown to be optimal.[11]

-

Initial Reaction: Mix the reagents by shaking the flask. A vigorous reaction will commence after a few minutes, leading to partial liquefaction and the evolution of hydrogen chloride gas.[9]

-

Reflux: Once the initial reaction subsides, gently heat the mixture to reflux the phosphorus oxychloride that is formed. Continue heating for an additional 15 minutes after all the solid has dissolved.[9] Prolonged heating can lead to a color change from pale yellow to deep orange or red and a decrease in yield.[9]

-

Removal of Phosphorus Oxychloride: Replace the reflux condenser with a Vigreux column and remove the phosphorus oxychloride by distillation at reduced pressure using a water aspirator.[9] A significant amount of dissolved hydrogen chloride will be liberated at this stage.[9]

-

Vacuum Distillation of Product: Once all the phosphorus oxychloride has been removed, reduce the pressure further using a vacuum pump and collect the this compound. The optimal vacuum distillation temperature is around 80°C.[11] The product will distill at approximately 70-75°C at 2 mm Hg.[9]

-

Purification: The collected product can be further purified by distillation through a packed column to yield a water-white liquid.[9]

Visualizations

This compound Handling Safety Workflow

Caption: Logical flow of safety precautions for handling this compound.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and reactive compound with significant applications in chemical synthesis and materials science. Its hazardous nature demands a thorough understanding of its properties and strict adherence to safety protocols. By implementing the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks while harnessing its synthetic potential. Always prioritize safety through proper planning, the use of appropriate protective equipment, and a comprehensive understanding of emergency procedures.

References

- 1. Cas 1931-60-8,this compound | lookchem [lookchem.com]

- 2. This compound | 1931-60-8 [amp.chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | 1931-60-8 [sigmaaldrich.com]

- 5. This compound CAS#: 1931-60-8 [amp.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acyl chloride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Genesis of a Reactive Intermediate: A Technical Guide to the Discovery and History of Itaconyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and core methodologies surrounding itaconyl chloride, a highly reactive and versatile chemical intermediate. From its initial synthesis in the late 19th century to its contemporary applications in polymer science and potential roles in drug development, this document provides a comprehensive overview for the scientific community. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key syntheses are provided. Visual diagrams generated using Graphviz illustrate historical and modern synthetic pathways.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the history of its precursor, itaconic acid. Itaconic acid (2-methylenesuccinic acid) was first obtained in 1837 by the pyrolysis of citric acid. However, it would be several decades before the synthesis of its corresponding diacyl chloride was reported.

The first documented synthesis of this compound is attributed to the German chemist R. Petri in 1881. In his work published in the Berichte der deutschen chemischen Gesellschaft, Petri described the reaction of itaconic anhydride with phosphorus pentachloride (PCl₅) to yield the desired diacyl chloride. This early work laid the foundation for the primary synthetic route that is still in use today.

The broader context of the late 19th century was a period of immense growth in synthetic organic chemistry. The development of new reagents and techniques allowed for the transformation of naturally derived acids into more reactive species like acyl chlorides. These intermediates proved invaluable for the synthesis of a wide array of new compounds, including esters, amides, and other derivatives, driving forward the fields of dyes, pharmaceuticals, and materials.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a pungent odor. It is highly reactive, particularly with water and other nucleophiles. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂O₂ | [1] |

| Molecular Weight | 166.99 g/mol | [1] |

| Boiling Point | 89 °C at 17 mmHg | [2][3] |

| 71-72 °C at 2 mmHg | [4] | |

| Density | 1.407 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.4919 | [4] |

| 1.493 | [2][3] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference |

| FT-IR (liquid film) | ~1786 cm⁻¹ (C=O stretch, acyl chloride) | [5] |

| ~1665 cm⁻¹ (C=C stretch) | [5] | |

| ¹H NMR (CDCl₃) | δ ≈ 3.59 ppm (s, 2H, -CH₂-) | [5] |

| δ ≈ 6.0 ppm (s, 1H, =CH₂) | [1] | |

| δ ≈ 6.6 ppm (s, 1H, =CH₂) | [1] | |

| ¹³C NMR (predicted) | δ ≈ 45 ppm (-CH₂-) | [1] |

| δ ≈ 130 ppm (=C<) | [1] | |

| δ ≈ 138 ppm (=CH₂) | [1] | |

| δ ≈ 168 ppm (-COCl) | [1] | |

| δ ≈ 170 ppm (-COCl) | [1] |

Synthesis of this compound

The preparation of this compound has evolved from early methods to more optimized and characterized procedures. The most common and historically significant method involves the use of phosphorus pentachloride. Other chlorinating agents, such as thionyl chloride and oxalyl chloride, are also widely used for the synthesis of acyl chlorides from carboxylic acids and are potential alternative reagents for this compound synthesis.[6][7][8][9]

Classical Synthesis from Itaconic Acid and Phosphorus Pentachloride

This method, detailed in Organic Syntheses, remains a reliable and frequently cited procedure for the laboratory-scale preparation of this compound.[4]

Experimental Protocol:

-

Reagents:

-

Itaconic acid (65 g, 0.5 mole)

-

Phosphorus pentachloride (234 g, 1.1 mole)[4]

-

-

Apparatus:

-

500-mL round-bottomed flask

-

Reflux condenser with a drying tube leading to a gas-absorption trap

-

12-in. Vigreux column

-

Distillation apparatus

-

-

Procedure:

-

In the 500-mL round-bottomed flask, combine the itaconic acid and phosphorus pentachloride. Mix the reagents by shaking the flask. A vigorous reaction will commence after a few minutes, leading to partial liquefaction and the evolution of hydrogen chloride gas.[4]

-

Once the initial reaction subsides, gently heat the mixture to reflux the phosphorus oxychloride until all the solid has dissolved. Continue heating for an additional 15 minutes.[4]

-

Replace the reflux condenser with a Vigreux column and remove the phosphorus oxychloride by distillation at reduced pressure (water aspirator). The majority of the phosphorus oxychloride will distill at approximately 45 °C/85 mmHg.[4]

-

After all the phosphorus oxychloride has been removed, reduce the pressure further (vacuum pump) and collect the fraction boiling at 70–75 °C/2 mmHg. This fraction is this compound.[4]

-

-

Yield: 50–55 g (60–66%) of this compound. Further purification by distillation through a packed column can yield 47–53 g of a water-white liquid.[4]

Modern Optimized Synthesis

A more recent study has optimized the synthesis of this compound from bio-based itaconic acid and phosphorus pentachloride, achieving higher yields and purity.[5]

Experimental Protocol:

-

Reagents:

-

Bio-based itaconic acid (IA)

-

Phosphorus pentachloride (PCl₅)

-

Toluene (as a purifying solvent)

-

-

Optimized Conditions:

-

Procedure:

-

The reaction is carried out as a molten method.

-

After the reaction is complete, toluene is added as a purifying solvent.

-

The product is purified by vacuum distillation under the optimized conditions.

-

-

Yield: Up to 90% with a purity of over 98%.[5]

Figure 1: General workflow for the synthesis of this compound.

Applications of this compound

The high reactivity of the two acyl chloride groups, coupled with the presence of a polymerizable double bond, makes this compound a valuable monomer and chemical intermediate. Its primary applications are in polymer chemistry and the synthesis of specialty chemicals.

Polymer Synthesis

This compound serves as a key building block for a variety of polymers. Its di-functionality allows it to be used in polycondensation reactions to form polyesters and polyamides, while the vinylidene group enables its participation in addition polymerization.

-

Cross-linking Agent: It is used as a precursor for the synthesis of cross-linking agents for resins. These agents enhance the mechanical properties and chemical resistance of materials used in coatings, adhesives, and composites.[10]

-

Specialty Polymers: The trifunctional nature of this compound and its derivatives allows for the synthesis of innovative polymers with applications such as:

-

Hydrogels: For water decontamination and targeted drug delivery.[11]

-

Coatings and Elastomers: The incorporation of itaconic acid derivatives can be used to produce a range of specialty polymers.[11]

-

Biodegradable Polymers: this compound is a potential monomer for the synthesis of biodegradable polymers as a substitute for petrochemically derived acrylic acid.[11]

-

Drug Development and Bioactive Molecules

While direct applications of this compound in pharmaceuticals are not widespread due to its high reactivity, it serves as a reactive intermediate for the synthesis of itaconic acid derivatives with potential biological activity.

-

Anti-inflammatory and Antioxidant Properties: Derivatives of itaconic acid have been shown to possess anti-inflammatory and antioxidant properties.[12] For instance, 4-octyl itaconic acid has demonstrated protective effects in renal fibrosis.[12]

-

Anti-viral Agents: A study identified an itaconic acid derivative as a lead agent with anti-influenza A activity. This led to the design and synthesis of a series of more potent anti-influenza agents derived from itaconic acid.[13]

-

Prodrugs: The carboxylic acid groups of itaconic acid can be modified to create prodrugs with improved cellular permeability and oral bioavailability, paving the way for their clinical translation for inflammatory conditions.

The reactivity of this compound allows for the facile synthesis of a variety of itaconate esters and amides, which can then be screened for biological activity, making it a useful tool for drug discovery and development.

Figure 2: Key application areas of this compound.

Conclusion

From its discovery in the late 19th century, this compound has remained a niche but important chemical intermediate. The foundational synthesis using phosphorus pentachloride has been refined over the years to improve yield and purity. The unique combination of two reactive acyl chloride groups and a polymerizable double bond provides a versatile platform for the synthesis of a wide range of molecules. While its primary application has been in the field of polymer chemistry for the creation of specialty materials, its role as a reactive precursor for the synthesis of biologically active itaconic acid derivatives suggests potential for its increased use in the field of drug discovery and development. This guide provides a comprehensive historical and technical overview that will be of value to researchers and scientists working with this reactive and versatile molecule.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 1931-60-8 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cas 1931-60-8,this compound | lookchem [lookchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of Itaconic Acid Derivatives as Potential Anti-Influenza Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polycondensation of Itaconyl Chloride with Diamines to Form Polyamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polyamides through the polycondensation of itaconyl chloride with various diamines. The resulting polyamides, derived from bio-based itaconic acid, are of significant interest due to their tunable properties, biocompatibility, and potential applications in the biomedical field, including drug delivery systems.

Introduction

Itaconic acid, a bio-based dicarboxylic acid, is a versatile platform chemical for the synthesis of a variety of polymers.[1] Its derivative, this compound, is a highly reactive monomer that can undergo polycondensation with diamines to form polyamides. This reaction can be carried out under various conditions, primarily through low-temperature solution polycondensation and interfacial polymerization, to yield polyamides with a range of thermal and mechanical properties.[2][3] The inclusion of the itaconate moiety in the polymer backbone can offer advantages such as improved biodegradability and sites for further functionalization.

The biocompatible and non-toxic nature of itaconic acid-based polymers makes them promising candidates for biomedical applications.[4] Polyamides synthesized from this compound are being explored for their potential in drug delivery, tissue engineering, and as functional biomaterials.[5]

Synthesis of this compound

Prior to the polycondensation reaction, this compound must be synthesized from itaconic acid. A common method involves the use of a chlorinating agent such as phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of this compound

This protocol is based on the molten method using phosphorus pentachloride.[6]

Materials:

-

Itaconic acid (IA)

-

Phosphorus pentachloride (PCl₅)

-

Toluene

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum distillation setup

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid and phosphorus pentachloride in a molar ratio of n(PCl₅):n(IA) = 2.15:1.[6]

-

Heat the mixture to 95 °C and stir for 5 hours. The reaction will commence with the evolution of hydrogen chloride gas, which should be appropriately trapped.

-

After the reaction is complete, add a suitable amount of toluene to the reaction mixture.

-

Remove the resulting phosphorus oxychloride (POCl₃) by rotary evaporation under vacuum.

-

Purify the crude this compound by vacuum distillation at 80 °C for 2 hours.[6]

-

The final product, this compound, should be a clear liquid. The yield and purity can be determined using gas chromatography and acid-base titration. A yield of over 90% and purity of over 98% can be achieved under optimal conditions.[6]

Polycondensation of this compound with Diamines

Two primary methods for the polycondensation of this compound with diamines are low-temperature solution polycondensation and interfacial polymerization.

Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of aromatic polyamides and allows for good control over the reaction conditions.

Materials:

-

This compound

-

m-Phenylenediamine (anhydrous)

-

Dimethylacetamide (DMAc, anhydrous)

-

Calcium hydroxide (Ca(OH)₂) powder

-

Three-neck round-bottom flask with a mechanical stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Low-temperature bath (e.g., ice-salt bath)

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous m-phenylenediamine in a moderate amount of anhydrous dimethylacetamide.

-

Cool the reactor to 0 °C using a low-temperature bath.

-

Slowly add this compound dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to proceed at 0 °C for 90-100 minutes.[2]

-

Once the reaction is complete, add Ca(OH)₂ powder to the solution and continue stirring for 30 minutes to neutralize the HCl byproduct.

-

Precipitate the crude polymer by pouring the reaction mixture into a non-solvent like water.

-

Filter the precipitate and wash thoroughly with distilled water to remove any impurities.

-

Dry the purified polymer in a vacuum oven to obtain the final product.

Interfacial Polymerization

Interfacial polymerization is a rapid process that occurs at the interface of two immiscible liquids, typically an aqueous solution of the diamine and an organic solution of the diacid chloride.

This is a representative protocol adapted from general procedures for interfacial polymerization of diacid chlorides and diamines.[3][7]

Materials:

-

This compound

-

Hexamethylenediamine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or another suitable organic solvent)

-

Beaker

-

Stirring rod or forceps

Procedure:

-

Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. The sodium hydroxide acts as an acid scavenger for the HCl produced during the reaction.

-

Prepare an organic solution of this compound in dichloromethane.

-

Carefully pour the aqueous solution on top of the organic solution in a beaker to form two distinct layers.

-

A film of polyamide will form instantly at the interface of the two layers.

-

Gently grasp the polymer film with a stirring rod or forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn from the interface.

-

Wash the resulting polymer thoroughly with water and then with a solvent like acetone to remove unreacted monomers and oligomers.

-

Dry the polymer in a vacuum oven.

Characterization of Polyamides

The synthesized polyamides can be characterized by various techniques to determine their structure, molecular weight, and thermal properties.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the formation of the amide bond (typically showing characteristic peaks around 1650 cm⁻¹ for the C=O stretch and 3300 cm⁻¹ for the N-H stretch).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.[8]

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (Td).[2]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[8]

Quantitative Data Summary

The following tables summarize the properties of polyamides synthesized from itaconic acid derivatives and various diamines. It is important to note that the data is compiled from different sources and the synthesis methods and starting materials (itaconic acid vs. This compound) may vary.

Table 1: Properties of Polyamide from this compound and m-Phenylenediamine via Low-Temperature Solution Polycondensation [2]

| Property | Value |

| Inherent Viscosity (dL/g) | ~1.4 |

| Decomposition Temperature (TGA) | Starts around 300 °C |

| Final Weight Loss (TGA) | ~96.54% |

Table 2: Properties of Polyamides from Itaconic Acid and Aromatic Diamines via Melt Polycondensation of Nylon Salts [9]

| Diamine | Mw ( g/mol ) | Mn ( g/mol ) | Mw/Mn | Tg (°C) | T10 (°C) |

| m-Xylylenediamine | 57,100 | 27,500 | 2.0 | 156 | 370 |

| p-Phenylenediamine | 105,000 | 61,000 | 1.7 | 242 | 400 |

| 4,4'-Oxydianiline | 89,000 | 45,000 | 2.0 | 210 | 385 |

| 1,3-Bis(aminomethyl)cyclohexane | 75,000 | 42,000 | 1.8 | 180 | 375 |

Note: T10 is the temperature at which 10% weight loss occurs.

Visualizations

Reaction Scheme and Workflows

Caption: General reaction scheme for polyamide synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Functional Polyesters from Itaconyl Chloride and Diols

For Researchers, Scientists, and Drug Development Professionals